molecular formula C16H14N2O2S B7548078 N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

Cat. No. B7548078
M. Wt: 298.4 g/mol
InChI Key: OFKUVZRCKOXBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines. These effects suggest that this compound may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide in lab experiments is its ability to selectively inhibit the Akt/mTOR signaling pathway. This specificity allows for more targeted experiments and reduces the risk of off-target effects. However, one limitation is that the compound may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy in different cancer types and to optimize its dosage and delivery methods. Additionally, the compound may have potential applications in the development of new drugs that target the Akt/mTOR signaling pathway. Overall, this compound is a promising compound that warrants further investigation in scientific research.

Synthesis Methods

The synthesis of N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide involves the reaction of 7-methoxy-4,5-dihydrobenzo[g][1]benzothiophene-2-carboxylic acid with cyanomethyl chloride in the presence of a base. The resulting compound is then purified through a series of steps to obtain the final product.

Scientific Research Applications

N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-4-5-13-10(8-12)2-3-11-9-14(21-15(11)13)16(19)18-7-6-17/h4-5,8-9H,2-3,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKUVZRCKOXBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=C(S3)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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